molecular formula C25H26N2O4 B5707328 N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) CAS No. 6131-51-7

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)

Cat. No.: B5707328
CAS No.: 6131-51-7
M. Wt: 418.5 g/mol
InChI Key: RGUMEWAANGIEAZ-UHFFFAOYSA-N
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Description

N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) is an organic compound known for its unique structure and potential applications in various fields. This compound features a central methylene bridge connecting two benzamide groups, each substituted with a 4-methyl group. The phenyl ring is further substituted with two methoxy groups at the 3 and 4 positions, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the benzamide moieties can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(3,4-dimethoxyphenyl)methylene]bis(benzamide)
  • N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-chlorobenzamide)
  • N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-fluorobenzamide)

Uniqueness

N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-16-5-9-18(10-6-16)24(28)26-23(20-13-14-21(30-3)22(15-20)31-4)27-25(29)19-11-7-17(2)8-12-19/h5-15,23H,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUMEWAANGIEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359684
Record name N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-51-7
Record name N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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